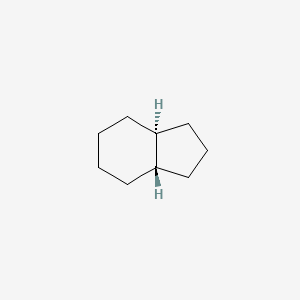

trans-Hydrindane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16 |

|---|---|

Molecular Weight |

124.22 g/mol |

IUPAC Name |

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m0/s1 |

InChI Key |

BNRNAKTVFSZAFA-IUCAKERBSA-N |

SMILES |

C1CCC2CCCC2C1 |

Isomeric SMILES |

C1CC[C@H]2CCC[C@@H]2C1 |

Canonical SMILES |

C1CCC2CCCC2C1 |

Pictograms |

Flammable; Health Hazard |

Origin of Product |

United States |

Stereochemical Principles and Conformational Analysis of Trans Hydrindane

Elucidation of trans- versus cis-Isomerism in Hydrindane Systems

Hydrindane, a bicyclic alkane, consists of a six-membered ring fused to a five-membered ring. The fusion of these two rings can result in two distinct stereoisomers: cis-hydrindane and trans-hydrindane. The key difference between these isomers lies in the relative orientation of the hydrogen atoms at the bridgehead carbons (the two carbons shared by both rings).

The fusion of a five-membered ring with a six-membered ring in hydrindane creates more subtle conformational features compared to the decalin (two fused six-membered rings) system. researchgate.net In decalins, the trans-isomer is significantly more stable than the cis-isomer. researchgate.netclockss.org However, in hydrindanes, the strain associated with the ring fusion diminishes the stability difference between the cis and trans isomers. researchgate.netclockss.org

Conformational Rigidity and Preferred Geometries of trans-Hydrindane

The rigidity of the trans-hydrindane framework is a key feature that influences its chemical reactivity and its role as a structural motif in various natural products. researchgate.netuni-muenchen.de This fixed conformation means that substituents on the ring system have well-defined axial or equatorial orientations, which is a critical factor in determining the stereochemical outcome of reactions.

Energetic Considerations in this compound Conformations

The stability of trans-hydrindane is a balance of several energetic factors, primarily related to ring strain and torsional strain.

Strain Energy Analysis in Fused Ring Systems

The fusion itself introduces strain, particularly in the trans isomer, which raises its free energy compared to what might be expected by simply considering two separate rings. clockss.org This "ring fusion strain" is a critical factor in understanding the relative stabilities of cis- and trans-hydrindanes. clockss.org While the trans-decalin is favored by about 2.7 kcal/mol over the cis-isomer, the energy difference in hydrindane is much smaller, with trans-hydrindane being favored by only about 0.3 kcal/mol. clockss.org In some substituted hydrindanone systems, the cis isomer can even be more stable than the trans isomer. nih.gov

Quantitative Assessment of Conformational Preferences (e.g., MM2 calculations)

Molecular mechanics calculations, such as those using the MM2 force field, have been instrumental in quantifying the energetic differences between various conformations of hydrindane and its derivatives. nih.govresearchgate.net These calculations allow for the determination of steric energies and heats of formation, providing insights into the relative stabilities of isomers and the energy barriers for conformational changes.

Advanced Synthetic Methodologies for Trans Hydrindane Scaffolds

Early Strategies and Pioneering Work in trans-Hydrindane Construction

The initial forays into the synthesis of this compound frameworks were intrinsically linked to the broader field of steroid synthesis. These early methods often relied on multi-step sequences and lacked the efficiency and stereocontrol of modern techniques.

The Hajos–Parrish ketone, a well-known building block in organic synthesis, has historically served as a crucial starting material for the construction of various carbocyclic systems. elsevierpure.comnih.govresearchgate.netrsc.orgnih.govacs.orgresearchgate.net While primarily utilized for the synthesis of cis-fused hydrindanes, its functionalized bicyclic structure has been adapted for the synthesis of trans-isomers through subsequent stereochemical manipulations. researchgate.netrsc.orgnih.gov For instance, the Hajos dione (B5365651) has been converted into a key this compound alcohol building block for the synthesis of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). acs.org This transformation involved the reduction of an epoxy alcohol intermediate at the quaternary carbon. acs.org

The versatility of the Hajos-Parrish ketone and its isomers, sometimes referred to as "iso-Hajos-Parrish ketones," lies in their densely functionalized frameworks, which allow for a variety of chemical transformations to access complex molecular architectures. elsevierpure.comnih.gov

Early seminal approaches to establish the thermodynamically less favorable trans-ring junction often involved intramolecular cyclization reactions where the stereochemical outcome was dictated by the rigidity of the transition state. acs.orgacs.org These methods, while groundbreaking for their time, often required harsh reaction conditions and resulted in mixtures of diastereomers, necessitating tedious separation procedures.

One notable early strategy involved a phosphorane-mediated, pinacol-like rearrangement of a cis-diol, derived from a Robinson annulation product, to establish the trans-ring junction via a formal 1,2-hydride shift. rsc.orgnih.govcardiff.ac.uk Another approach utilized radical cyclization to control the ring-junction stereochemistry, offering a novel construction of trans-hydrindans. acs.org Furthermore, a short and stereoselective route to a this compound derivative was achieved starting from a tetrabromo norbornyl derivative, employing indium, tin, and ruthenium-based reagents. nih.gov

Diastereoselective and Enantioselective Syntheses of trans-Hydrindanes

The advent of asymmetric catalysis revolutionized the synthesis of chiral molecules, and the construction of trans-hydrindanes was no exception. These modern methods offer high levels of stereocontrol, allowing for the selective synthesis of a single enantiomer.

Catalytic asymmetric methods have emerged as powerful tools for the enantioselective synthesis of trans-hydrindanes. nih.govresearchgate.netresearchgate.netfrontiersin.org Organocatalysis, in particular, has seen rapid development, with single chiral organocatalysts mediating domino reactions to generate highly substituted trans-hydrindanes with excellent diastereoselectivity and enantioselectivity. nih.govresearchgate.netrsc.org For instance, diphenylprolinol silyl (B83357) ether has been used to catalyze a three-component coupling reaction involving two different α,β-unsaturated aldehydes, proceeding through Michael/Michael and Michael/aldol (B89426) domino reactions. nih.govresearchgate.netrsc.org

Metal-catalyzed approaches have also proven effective. Palladium-catalyzed asymmetric desymmetrization of cyclohexadiene derivatives has been utilized to synthesize chiral hydrindanes containing an all-carbon quaternary center. nih.gov Transition-metal catalyzed enantioselective ring construction, in general, has become a powerful strategy for accessing complex carbocyclic systems. organic-chemistry.org

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Organocatalyst (Diphenylprolinol silyl ether) | Three-component domino reaction (Michael/Michael and Michael/aldol) | High diastereoselectivity and enantioselectivity; one-pot synthesis of highly substituted trans-hydrindanes. | nih.govresearchgate.netrsc.org |

| Palladium Catalyst | Asymmetric desymmetrization of cyclohexadiene derivatives | Synthesis of chiral hydrindanes with all-carbon quaternary centers. | nih.gov |

In substrate-controlled transformations, the stereochemical outcome is dictated by the inherent chirality of the starting material. This approach has been successfully applied to the synthesis of trans-hydrindanes, often involving intramolecular reactions where the existing stereocenters direct the formation of new ones. nih.govmdpi.comnih.gov

A concise, stereoselective synthesis of the this compound core of dictyoxetane was achieved starting from a Robinson annelation-derived bicyclic enone, where a phosphorane-mediated rearrangement of a cis-diol established the trans-ring junction. rsc.org The relative stability of cis- and trans-hydrindanones has been a subject of study, with the outcome of isomerization reactions depending on the substitution pattern of the ring system. mdpi.com

Contemporary Annulation and Cyclization Strategies

Modern synthetic chemistry continues to produce innovative annulation and cyclization strategies for the efficient construction of complex ring systems like this compound. These methods often involve cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a significant increase in molecular complexity.

A highly convergent cascade cyclization to cis-hydrindanes with all-carbon quaternary centers has been developed, which could potentially be adapted for trans-selective processes. pkusz.edu.cnnih.gov This strategy involves a Lewis acid-catalyzed Diels-Alder reaction followed by an intramolecular carbocyclization. pkusz.edu.cnnih.gov The synthesis of medium-sized heterocycles by transition-metal-catalyzed intramolecular cyclization also provides insights into advanced cyclization techniques. mdpi.com Furthermore, solid-phase synthesis and cyclization methods, while demonstrated for peptides, offer a platform for the development of novel cyclization strategies for carbocyclic systems. nih.gov

| Strategy | Key Reaction | Advantages | Reference |

|---|---|---|---|

| Cascade Cyclization | Lewis acid-catalyzed Diels-Alder/carbocyclization | Highly convergent, builds molecular complexity rapidly. | pkusz.edu.cnnih.gov |

| Transition-Metal-Catalyzed Intramolecular Cyclization | Various metal-catalyzed bond formations | Applicable to a wide range of substrates and ring sizes. | mdpi.com |

Intramolecular Diels-Alder Reactions for Fused Systems

The Intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing polycyclic systems, including the hydrindane core, by forming two carbon-carbon bonds in a single, often highly stereocontrolled, step. khanacademy.org The stereochemical outcome of the ring fusion is dictated by the geometry of the tether connecting the diene and dienophile. For the synthesis of trans-hydrindanes, the reaction is designed such that the transition state leading to the trans-fused product is favored.

Generally, trienes where the tether is attached to the C4 position of the diene (Type I IMDA) and contains a terminally activated E-dienophile favor the formation of the trans-fused product through an anti-transition state. princeton.edu This preference is driven by steric factors that disfavor the alternative syn transition state. princeton.edu Lewis acid catalysis can be employed to accelerate the reaction and enhance the diastereoselectivity. The strategic placement of substituents on the tether and the diene/dienophile moieties can further influence the facial selectivity of the cycloaddition. Recent applications in natural product synthesis have demonstrated the utility of IMDA reactions as a key complexity-generating step. rsc.org

Table 1: Examples of IMDA Reactions in Hydrindane Synthesis

| Diene Precursor | Dienophile | Conditions | Product Fusion | Reference |

|---|---|---|---|---|

| (E,E)-Undeca-1,3,9-triene | Acrylate | Thermal (180 °C) | trans-fused | princeton.edu |

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a versatile and widely used method for the formation of unsaturated rings of various sizes. wikipedia.org Its application to the synthesis of the this compound scaffold typically involves the cyclization of a diene precursor where the two terminal alkenes are positioned on a cyclohexane (B81311) or cyclopentane (B165970) ring and an appended side chain. The choice of catalyst, often a ruthenium-based complex like Grubbs' catalyst, is critical for the efficiency of the reaction. rsc.org

Michael Addition/Aldol Condensation Cascades

Cascade reactions that combine Michael additions and aldol condensations provide an efficient route to the hydrindane skeleton by forming multiple carbon-carbon bonds sequentially in a single pot. buchler-gmbh.com This strategy often begins with a Michael addition to a cyclic enone, which sets a key stereocenter. The resulting enolate then participates in an intramolecular aldol condensation to close the second ring.

For the synthesis of this compound systems, the stereochemical outcome is controlled during both the initial conjugate addition and the subsequent cyclization. Organocatalysis has proven particularly effective in this arena, enabling highly enantioselective and diastereoselective Michael additions. nih.govjst.go.jp Following the initial Michael reaction, the substrate is elaborated to append a side chain containing an aldehyde or ketone. The final intramolecular aldol reaction is then promoted, with the stereochemistry of the ring junction being influenced by the existing stereocenters and reaction conditions. This approach allows for the rapid construction of highly functionalized hydrindanes from relatively simple precursors. nih.govresearchgate.netnih.gov

Radical Cyclization and Rearrangement Pathways

Radical cyclizations offer a powerful alternative for the construction of carbon-carbon bonds, especially in sterically congested environments. nih.gov The formation of the this compound scaffold via radical pathways often involves the cyclization of a radical precursor onto an acceptor, such as an alkene or alkyne. The stereoselectivity of the ring fusion is governed by kinetic factors, with the transition state geometry determining the outcome. According to the Beckwith-Houk model, 6-exo-trig cyclizations can proceed through a chair-like transition state that leads preferentially to the trans-fused product. nih.gov

These reactions are typically initiated by the generation of a radical from a suitable precursor, such as an alkyl halide or a xanthate, using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) or through transition metal-mediated processes. beilstein-journals.org Cascade radical processes, where multiple cyclization events occur in a single transformation, have been used to build complex polycyclic systems that include the this compound motif, demonstrating the power of this methodology in total synthesis. nih.govbeilstein-journals.org

Nitrile Anion Cyclizations and Stereodivergence

The cyclization of nitrile anions represents a unique and versatile method for ring formation. researchgate.net Synthesizing trans-hydrindanes via this strategy is challenging because the trans-isomer is often thermodynamically less stable than the cis-fused counterpart. nih.gov However, stereodivergent outcomes can be achieved by carefully controlling the reaction conditions, particularly the choice of cation and solvent. nih.gov

One successful strategy involves the cyclization of a metalated nitrile on a pre-existing five-membered ring onto a four-carbon tether. nih.gov The stereoselectivity is critically influenced by the ability of the nitrile's counter-ion (e.g., lithium) to form a chelate with another functional group, such as a hydroxyl group, on the precursor. By positioning the chelating group appropriately, the cyclization can be directed through a transition state that preferentially forms the this compound product. For example, deprotonation with excess lithium diethylamide (LiNEt₂) can lead to a chelated intermediate that cyclizes primarily to the trans-fused system. nih.gov This cation-controlled approach allows for tuning the stereochemical outcome, providing access to either the cis- or this compound scaffold from similar precursors. nih.govnih.gov

Functionalization and Derivatization during this compound Synthesis

The strategic introduction of functional groups during the synthesis of the this compound core is essential for the subsequent elaboration into complex target molecules like steroids or other natural products. figshare.com

Regioselective Functional Group Introduction

Regioselective functionalization involves introducing chemical handles at specific positions on the this compound framework. This control is often achieved by leveraging the inherent reactivity of intermediates within a synthetic sequence or by using directing groups. For instance, in palladium-catalyzed reactions, such as the hydrogenolysis of allylic formates, the regioselectivity of the resulting double bond can be controlled to afford specific olefin isomers within the hydrindane system. acs.org

Similarly, cascade reactions can be designed where the starting materials already contain the desired functional groups at specific locations. The reaction sequence then builds the bicyclic core around them. For example, a Michael acceptor used in a Michael/Aldol cascade can be substituted to ensure that a functional group is placed at a particular position in the final hydrindane product. nih.gov These methods are critical for creating versatile building blocks that can be efficiently converted into a wide range of biologically active molecules. rsc.orgcardiff.ac.uk

Transformations at Bridgehead Positions

The functionalization of the bridgehead positions (C3a and C7a) of the this compound scaffold represents a significant synthetic challenge. The tertiary C-H bonds at these positions are sterically hindered and generally unreactive towards conventional electrophilic or nucleophilic substitution. Direct transformation is often impeded by the rigid, strained nature of the bicyclic system, which disfavors the formation of carbocationic or carbanionic intermediates at the bridgehead. Consequently, methodologies for the introduction of functional groups at these positions predominantly rely on intramolecular pathways that leverage proximity and favorable transition state geometries.

Among the most promising strategies for the selective functionalization of these unactivated C-H bonds are radical-mediated remote functionalization reactions. These methods involve the generation of a reactive radical center at a position on the hydrindane framework that can, through an intramolecular hydrogen atom transfer (HAT), abstract a hydrogen atom from a bridgehead carbon. The resulting bridgehead radical can then be trapped by a variety of reagents to install a new functional group. Two classical yet powerful examples of such transformations are the Barton reaction and the Hofmann-Löffler-Freytag reaction.

The Barton Reaction

The Barton reaction provides a method for the remote functionalization of a C-H bond through the photolysis of a nitrite (B80452) ester. synarchive.comresearchgate.net In the context of a this compound derivative, an alcohol can be strategically positioned on the carbocyclic frame to facilitate a 1,5-hydrogen atom transfer from a bridgehead position.

The general mechanism proceeds as follows:

Formation of the Nitrite Ester: An alcohol on the this compound scaffold is converted to the corresponding nitrite ester, typically by reaction with nitrosyl chloride (NOCl) or nitrous acid.

Homolytic Cleavage: Photolysis of the nitrite ester with a mercury vapor lamp or other suitable light source induces homolytic cleavage of the weak O-NO bond, generating an alkoxy radical. nih.gov

1,5-Hydrogen Atom Transfer (HAT): The highly reactive alkoxy radical abstracts a hydrogen atom from a sterically accessible δ-carbon. In a suitably substituted this compound, the rigid conformation can orient the alkoxy radical in proximity to a bridgehead hydrogen, facilitating a 1,5-HAT through a quasi-six-membered ring transition state. This step is highly regioselective due to the geometric constraints of the intramolecular process.

Radical Recombination and Tautomerization: The newly formed bridgehead carbon radical then recombines with the nitric oxide (•NO) radical to form a nitroso compound. This species is often unstable and tautomerizes to the more stable oxime. synarchive.com The oxime can then be hydrolyzed to a ketone or further transformed.

A hypothetical application of the Barton reaction for the functionalization of the C7a bridgehead position of a this compound derivative is depicted below.

Table 1: Key Steps in the Barton Reaction for Bridgehead Functionalization

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Nitrite Ester Formation | Alcohol-substituted this compound, NOCl, pyridine | Alkyl Nitrite |

| 2 | Alkoxy Radical Generation | Photolysis (hν) | Alkoxy Radical |

| 3 | 1,5-Hydrogen Abstraction | Intramolecular HAT | Bridgehead Carbon Radical |

| 4 | Radical Trapping & Tautomerization | •NO, then tautomerization | Oxime |

The Hofmann-Löffler-Freytag (HLF) Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is another powerful tool for remote C-H functionalization, in this case leading to the formation of nitrogen-containing heterocycles. researchgate.netnih.gov This reaction involves the generation of a nitrogen-centered radical from an N-haloamine or N-haloamide, which then undergoes a 1,5-hydrogen atom transfer to create a carbon-centered radical. This radical is subsequently trapped by the halogen, and the resulting haloamine can cyclize upon treatment with a base.

The mechanism, as it would apply to a this compound derivative bearing a suitable amino-containing side chain, is as follows:

N-Halogenation: An amine on a side chain of the this compound is converted to an N-haloamine, typically using a reagent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of an acid.

Nitrogen Radical Formation: The N-haloamine is subjected to heat or light to induce homolytic cleavage of the N-X bond, generating a nitrogen-centered radical.

1,5-Hydrogen Atom Transfer (HAT): The nitrogen radical abstracts a hydrogen atom from a δ-carbon. Similar to the Barton reaction, the stereoelectronics of the this compound system can favor abstraction from a bridgehead position.

Halogen Rebound: The resulting bridgehead carbon radical abstracts a halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloamine.

Cyclization: Treatment of the δ-haloamine with a base promotes an intramolecular SN2 reaction, where the amine nitrogen displaces the halide at the bridgehead, leading to the formation of a new heterocyclic ring fused to the this compound core.

This methodology not only functionalizes the bridgehead position but also constructs a new cyclic system in the process.

Table 2: Mechanistic Steps of the Hofmann-Löffler-Freytag Reaction

| Step | Description | Key Reagents | Intermediate Species |

| 1 | N-Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), Acid | N-Haloamine |

| 2 | Radical Initiation | Heat (Δ) or Light (hν) | Nitrogen-centered Radical |

| 3 | Intramolecular HAT | 1,5-Hydrogen Abstraction | Bridgehead Carbon Radical |

| 4 | Halogen Transfer | Propagation with N-Haloamine | δ-Haloamine |

| 5 | Cyclization | Base (e.g., NaOH) | Fused Heterocycle |

These radical-mediated strategies, by capitalizing on the fixed spatial relationships within the rigid this compound framework, offer a viable pathway to overcome the inherent inertness of the bridgehead C-H bonds. The success of these reactions is highly dependent on the strategic placement of the radical precursor to ensure a favorable geometry for the crucial intramolecular hydrogen atom transfer step.

Reactivity and Mechanistic Studies of Trans Hydrindane Systems

Chemoselective Transformations of trans-Hydrindane Derivatives

The selective functionalization of the this compound skeleton is a critical aspect of its application in complex molecule synthesis. Researchers have developed various chemoselective transformations to modify specific positions of the this compound core while leaving other functional groups intact.

One notable example involves the intramolecular (3+2) cycloadditions of epoxy and aziridinyl enolsilanes. These reactions serve as a powerful tool for creating densely functionalized this compound scaffolds. hku.hkuq.edu.au In these processes, the epoxy or aziridinyl enolsilanes act as equivalents to oxyallylic cations, engaging in highly chemoselective and diastereoselective cycloadditions with tethered dienes and olefins. hku.hkuq.edu.au A key finding is that with acyclic dienes, the (3+2) cycloaddition pathway is overwhelmingly favored over the traditionally observed (4+3) pathway. hku.hk These reactions can produce cycloadducts as single diastereomers, establishing up to five contiguous stereocenters. uq.edu.au Further chemical modifications of these cycloadducts provide access to a variety of this compound derivatives. hku.hkuq.edu.au

Another strategy for chemoselective transformation is the conjugate reduction of hydrindenones. A specific reducing system composed of methylcopper, diisobutylaluminum hydride (DIBAH), and hexamethylphosphoric triamide (HMPA) has been shown to effect the stereoselective trans conjugate reduction of a hydrindenone to yield an angularly methylated trans-fused hydrindanone. tandfonline.com This method provides a direct route to this important structural motif from readily available starting materials. tandfonline.com

The following table summarizes key chemoselective transformations on this compound systems:

| Starting Material | Reagents | Transformation | Product | Ref |

| Epoxy/Aziridinyl Enolsilane | Lewis Acid or Thermal | Intramolecular (3+2) Cycloaddition | Densely functionalized this compound | hku.hkuq.edu.au |

| Hydrindenone | MeCu, DIBAH, HMPA | Conjugate Reduction | Angularly methylated trans-hydrindanone | tandfonline.com |

Mechanistic Investigations of Stereochemical Control in Reactions

The stereochemical outcome of reactions involving the this compound framework is of paramount importance for the synthesis of stereochemically defined products. Mechanistic studies have been crucial in understanding and controlling the stereoselectivity of these transformations.

One area of focus has been the stereochemical control in intramolecular conjugate additions. Studies have demonstrated that the stereochemistry of these reactions can be effectively controlled to produce this compound systems. dtic.mil For instance, the internal Michael reaction can be directed to afford the trans-fused ring system with high stereoselectivity. dtic.mil

The stereochemistry of cyclization reactions to form hydrindane rings has also been investigated. In certain samarium diiodide-induced cyclizations of monocyclic precursors containing both ketone and enone moieties, the stereochemistry of the resulting bicyclic product is dependent on the reaction conditions and the nature of protecting groups on existing hydroxyl functionalities. grafiati.com This highlights the subtle interplay of various factors in directing the stereochemical course of the reaction.

Furthermore, the stereochemical course of catalytic hydrogenation is a key aspect. The addition of hydrogen to an alkene on a catalyst surface is generally a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. wou.edu This principle dictates the stereochemistry of the resulting saturated ring system.

Rearrangement Reactions Involving the this compound Skeleton

Pinacol-like Rearrangements

Pinacol-like rearrangements have emerged as a valuable strategy for the construction and modification of the this compound framework. rsc.orgrsc.orgrsc.org This type of rearrangement involves the 1,2-migration of a group in a vicinal diol (1,2-diol) or a related species, typically under acidic conditions, to form a ketone or aldehyde. masterorganicchemistry.com

A significant application of this rearrangement is the conversion of cis-diols to trans-hydrindanones. For example, a phosphorane-mediated, pinacol-like rearrangement of a cis-diol has been utilized to establish the trans ring junction through a formal 1,2-hydride shift. rsc.orgrsc.org This reaction proceeds via an intermediate phosphorane, which can be observed by ³¹P NMR spectroscopy. rsc.orgrsc.org The treatment of a diol with reagents like dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂) can induce this rearrangement. rsc.orgresearchgate.net

In some cases, the rearrangement can be triggered by converting a diol into a cyclic sulfite (B76179) and then heating it. However, the outcome can be sensitive to the substrate's structure. For instance, while a 1,2-hydride shift was anticipated in one system to form a this compound, a ring expansion occurred instead due to the preferential formation of a more stable benzylic carbocation. rsc.org

The Wagner-Meerwein rearrangement, a type of rsc.org-sigmatropic shift of an alkyl group in a carbocation, is another related process that has been employed in the synthesis of this compound systems, particularly in the context of steroid synthesis. nih.govspcmc.ac.in

The following table provides examples of pinacol-like rearrangements in this compound systems:

| Starting Material | Reagents/Conditions | Key Transformation | Product | Ref |

| cis-Diol | Ph₃PCl₂ | Phosphorane-mediated 1,2-hydride shift | trans-Hydrindanone | rsc.orgrsc.org |

| Diol | Acetic acid, then Ph₃PCl₂ | Semipinacol rearrangement | Ketone with this compound core | researchgate.net |

| cis-Diol (as cyclic sulfite) | Heat (diphenyl ether) | Pinacol rearrangement (ring expansion) | Bicyclic ketone (not this compound) | rsc.org |

Isomerization Studies (e.g., cis- to trans-interconversion)

The relative stability of cis- and this compound isomers is a subject of ongoing study, with isomerization experiments providing valuable thermodynamic and mechanistic insights. nih.gov While it was once generally believed that cis-hydrindanones are more stable than their trans counterparts, it is now understood that the relative stability depends significantly on the specific ring system and substitution pattern. nih.govresearchgate.net

The interconversion between cis and trans isomers can often be achieved under acidic or basic conditions. nih.gov For instance, some cis-hydrindanones have been observed to isomerize readily to the more stable trans-isomer upon treatment with a base. nih.gov Conversely, in other systems, the trans-isomer can be epimerized to the cis-form. nih.gov

The mechanism of cis-trans isomerization can involve the formation of a planar transition state, for example, through the formation of a carbanion at a stereocenter. google.com The equilibrium ratio of the isomers in solution provides a measure of their relative thermodynamic stability. google.com For the parent hydrindane system, the equilibrium constant for the cis to trans isomerization has been measured in the liquid phase, allowing for the calculation of thermodynamic parameters such as the enthalpy and entropy of isomerization. researchgate.net

Recent synthetic strategies have also leveraged radical-mediated epimerization to achieve the cis- to this compound interconversion. sciencedaily.com In one approach, a radical is generated at a key stereocenter, allowing it to flip to the thermodynamically favored trans configuration through hydrogen abstraction from an external source. sciencedaily.com This contra-thermodynamic isomerization highlights the power of modern synthetic methods to overcome inherent energetic barriers. sciencedaily.com

Hydrogenation Stereoselectivity and Mechanism

Catalytic hydrogenation is a fundamental process for the synthesis of saturated carbocycles, including this compound. The stereoselectivity of this reaction is crucial for obtaining the desired trans-fused ring system.

The hydrogenation of unsaturated precursors like octahydronaphthalenes (octalins) is a common route to hydrindanes. nih.gov The stereochemical outcome of the hydrogenation of the remaining double bond in an octalin determines whether the cis or this compound is formed. The mechanism of heterogeneous catalytic hydrogenation, often explained by the Horiuti-Polanyi mechanism, involves the adsorption of the alkene and hydrogen onto the catalyst surface. wou.eduwikipedia.org The stepwise addition of two hydrogen atoms typically occurs from the same face of the alkene (syn-addition), which is less sterically hindered. wou.edulibretexts.org

The choice of catalyst and reaction conditions can significantly influence the stereoselectivity. For instance, in the synthesis of steroid intermediates, hydroxyl-directed hydrogenation using Crabtree's catalyst has been employed to achieve stereoselective reduction of a C=C bond, leading to the formation of a trans-fused ring system. nih.gov Similarly, the conjugate reduction of a hydrindenone using a methylcopper-DIBAH-HMPA system has been shown to proceed with high trans-selectivity. tandfonline.com

The hydrogenation of naphthalene (B1677914) to decalin (decahydronaphthalene), a related bicyclic system, proceeds through tetralin and octalin intermediates. nih.gov The relative rates of these hydrogenation steps and the stereochemistry of the final hydrogenation determine the cis/trans ratio of the resulting decalin. nih.gov While not directly studying this compound, these studies on related systems provide valuable insights into the factors governing hydrogenation stereoselectivity.

Computational and Theoretical Chemical Investigations of Trans Hydrindane

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations, which solve the electronic Schrödinger equation, offer high-accuracy predictions of molecular properties. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations are used to analyze the geometry and energetics of trans-hydrindane. wikipedia.orgnih.gov

Detailed studies on the thermal decomposition of this compound have utilized DFT calculations at the CBS-QB3 level of theory to map the potential energy surface for reactions like H-atom abstraction. researchgate.net These calculations are crucial for understanding the initial steps of combustion and pyrolysis. Furthermore, multireference calculations, such as CASSCF/MRCI, have been employed to determine the bond dissociation energies for the C-H bonds in the this compound molecule. researchgate.net These theoretical values provide fundamental data on the molecule's stability and the energy required to initiate chemical reactions. researchgate.net

Comparative studies of calculated heats of formation for this compound show excellent agreement between different high-level computational methods and experimental data, validating the accuracy of these theoretical approaches. For instance, methods like MM4, MP4, and B3LYP with dispersion correction yield results that are very close to the experimentally determined value. scielo.org.mx

Calculated and Experimental Heats of Formation for this compound (kcal/mol)

| Method | Calculated Heat of Formation (kcal/mol) | Experimental Heat of Formation (kcal/mol) | Difference (kcal/mol) |

|---|---|---|---|

| MM4 | -30.41 | -31.01 | -0.60 |

| MP4 | -30.62 | -0.28 | |

| B3LYP + Dispersion | -30.90 | -0.11 |

Data sourced from scielo.org.mx.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum methods are highly accurate, molecular mechanics (MM) offers a faster computational approach to explore the multiple conformations a molecule can adopt. wustl.edu Force-field methods like MM2 and MM3 have been used to study the energies and structures of the cis and trans isomers of hydrindane and its derivatives. researchgate.netkoreascience.kr

Molecular dynamics simulations build upon these force fields to simulate the movement of atoms over time, providing a view of the conformational landscape and the transitions between different energy minima. umass.edu These simulations are essential for understanding how the molecule behaves at different temperatures and in different environments.

Selected MM2 Calculation Results for Hydrindanone Derivatives

| Compound Pair | More Stable Isomer (Experimental) | More Stable Isomer (MM2 Calculation) | Calculated Energy Difference (kcal/mol) |

|---|---|---|---|

| 1-Hydrindanone (17c vs 17t) | cis (3:1 ratio) | trans | 0.4 |

| 1-Hydrindanone with double bond (18c vs 18t) | Almost equal (52:48) | trans | 2.1 |

| 4-Hydroxy-1-hydrindanone (26c vs 26t) | cis | trans | 0.8 |

| 4-Hydroxy-1-hydrindanone (27c vs 27t) | cis (69:31 ratio) | cis | 0.5 |

Data sourced from researchgate.netmdpi.com.

Predictive Modeling of Reactivity and Stereochemical Outcomes

A significant application of computational chemistry is the prediction of reaction outcomes, guiding synthetic efforts. rsc.org Theoretical models can forecast reactivity and, crucially, the stereochemistry of products formed in reactions involving the this compound framework.

For example, in the synthesis of complex natural products, DFT calculations have been used to predict the favored stereochemical outcome of key cyclization steps. syr.edu In one study, gas-phase DFT calculations at the B3LYP/6-31G(d,p) level were employed to gain insight into the equilibrium conformation energies of transition states in a proposed intramolecular Diels-Alder reaction, successfully predicting the formation of the desired this compound core. syr.edu

In another instance, computational modeling was used to understand and overcome an unfavorable stereochemical outcome in a radical cascade reaction. rsc.org Initial experiments yielded the wrong isomer. Examination of the computed transition structures suggested a destabilizing steric interaction was responsible. The model predicted that changing a substituent on one of the reactants would disfavor the transition state leading to the undesired product. This computationally guided modification was implemented in the lab, successfully increasing the kinetic barrier for the unwanted pathway and doubling the yield of the desired product containing the this compound-like structure. rsc.org

Computational analysis using the semi-empirical AM1 method was also applied to a cyclization reaction that unexpectedly produced a cis-hydrindane (B1200222) instead of the anticipated trans-fused product. The modeling identified the transition state structures and showed that the path to the this compound was energetically less favorable by 1.9 to 6.4 kcal/mol compared to pathways leading to the cis isomer, explaining the experimental observation. nih.gov

Theoretical Insights into Reaction Mechanisms and Transition States

Understanding how a reaction proceeds step-by-step is fundamental to controlling its outcome. Computational chemistry allows for the detailed characterization of reaction mechanisms, including the identification of short-lived intermediates and high-energy transition states. wikipedia.org

Transition State Theory (TST) is a foundational concept used to explain reaction rates, and computational methods are used to locate the saddle points on the potential energy surface that correspond to these transition states. researchgate.netwikipedia.org For the thermal decomposition of this compound, TST was used in conjunction with DFT calculations to compute the high-pressure limit thermal rate constants for H-atom abstraction pathways. researchgate.net This provides a complete theoretical picture of the reaction's kinetics.

In studies of cyclization reactions, locating the relevant transition states is key to explaining stereoselectivity. mdpi.com For a lithiated nitrile cyclization, computational analysis located three different transition structures. nih.gov The lowest energy structure, which leads to the observed cis-hydrindane product, was found to be stabilized by the encapsulation of a lithium cation, an insight not obvious from simple mechanistic drawings. The transition state that would have led to the this compound was calculated to be significantly higher in energy, thus explaining why that product was not formed. nih.govresearchgate.net Similarly, theoretical studies of proline-catalyzed intramolecular aldol (B89426) reactions have identified the key transition states, explaining how the catalyst controls the stereochemical outcome of the annulation to form bicyclic systems. mdpi.comjst.go.jpacs.org These computational investigations provide a molecular-level understanding of the forces and interactions that govern the formation of the this compound ring system and its isomers.

The Trans Hydrindane Motif in Complex Molecule Synthesis

trans-Hydrindane as a Key Intermediate in Natural Product Total Synthesis

Steroidal Scaffolds and Vitamin D Analogs

The this compound moiety constitutes the C/D ring system of all natural steroids, making its stereoselective synthesis a cornerstone of steroid total synthesis. nih.govlibretexts.org The inherent strain in the trans-fused 6,5-ring system presents a significant synthetic challenge. pnas.org Historically, a common strategy to overcome the thermodynamic preference for the cis-fusion in a five and six-membered ring system involved the initial construction of a six-membered D-ring to form a thermodynamically favored trans-decalin system, which was then contracted to the five-membered this compound. libretexts.org

In the realm of Vitamin D analogs, the this compound core is a non-negotiable structural feature for biological activity. nih.gov The convergent Lythgoe-Roche strategy is a widely adopted and highly convergent approach for the synthesis of the Vitamin D core, which involves the coupling of a this compound core with an advanced phosphonate. pnas.org The synthesis of Vitamin D analogs often involves significant modifications to the C/D ring, while retaining the crucial this compound framework. nih.gov For instance, the synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) analogs relies on the efficient and diastereoselective construction of the key this compound building block. nih.gov

| Precursor Molecule | Key Transformation | Target Molecule/Analog |

| Hajos-Parrish Ketone | Epoxide ring opening | Calcitriol (B1668218) building block |

| (S)-Wieland-Miescher ketone | Ring expansion of D-ring | Decalin-Vitamin D analogs |

| Acyclic enyne | Pauson-Khand cyclization | Methylated CD-ring precursor |

Terpenoid and Sesterterpenoid Syntheses

The this compound motif is also a recurring structural element in a variety of terpenoid and sesterterpenoid natural products. nih.govresearchgate.net Many of these compounds exhibit interesting biological activities, which has spurred significant interest in their total synthesis. nih.gov A unified synthetic approach to several sesterterpenoids containing an isopropyl this compound system has been developed, highlighting the versatility of a common precursor that can be stereochemically diversified. nih.govacs.org The choice of hydrogenation conditions for a common precursor can lead to different stereochemical outcomes, providing access to a range of natural products. nih.gov

For example, the total synthesis of retigeranic acid A, a sesterterpenoid with a this compound core, has been a popular target for synthetic chemists. acs.org The synthesis of the this compound core of dictyoxetane, a marine diterpene, has also been reported, showcasing a concise and stereoselective route from a Robinson annulation-derived bicyclic enone. rsc.org

| Natural Product Class | Key Synthetic Feature | Example Natural Product |

| Sesterterpenoids | Stereochemical diversification of a common precursor | Retigeranic acid A, Retigeranic acid B |

| Diterpenes | Phosphorane-mediated, pinacol-like rearrangement | Dictyoxetane |

| Sesterterpenoids | Radical cyclization | Nitidasin |

Alkaloid Frameworks Utilizing this compound Units

While less common than in steroids and terpenoids, the this compound structural motif is also found in some complex alkaloid frameworks. The synthesis of these alkaloids often requires intricate strategies to construct the polycyclic systems with the correct stereochemistry. For example, the total synthesis of the monoterpenoid alkaloid (±)-tangutorine features a trans-substituted 2,3-indoloquinolizidine substructure, which can be considered a functionalized this compound equivalent within a larger heterocyclic system. rsc.org The synthesis of the norhasubanan alkaloid stephadiamine, which possesses an aza[4.3.3]propellane core, also involves the formation of a highly substituted hydrindane-like system within its complex pentacyclic structure. nih.gov

| Alkaloid | Key Structural Feature | Synthetic Approach Highlight |

| (±)-Tangutorine | trans-substituted 2,3-indoloquinolizidine | Cu(II)-mediated conjugate addition |

| Stephadiamine | Aza[4.3.3]propellane core | Efficient cascade reaction |

| (-)-Lythranidine | Piperidine-metacyclophane framework | Ring-closing alkyne metathesis |

Strategies for Incorporating this compound into Polycyclic Architectures

The construction of the this compound moiety and its incorporation into larger, polycyclic systems is a central theme in the total synthesis of many natural products. rsc.orgnih.gov A variety of synthetic strategies have been developed to achieve this, ranging from classical annulation reactions to modern catalytic methods.

One powerful strategy involves metallacycle-mediated annulative cross-coupling reactions, which can deliver angularly substituted trans-fused hydrindanes from acyclic precursors in a convergent manner. nih.govnih.gov This method can establish multiple C-C bonds and stereocenters in a single step. nih.gov Another approach is the use of a phosphorane-mediated, pinacol-like rearrangement of a cis-diol, which proceeds via a formal 1,2-hydride shift to establish the requisite trans ring junction. rsc.org

Intramolecular Diels-Alder reactions have also been employed to construct the A/B rings of steroidal systems, leading to the formation of the this compound core. rsc.org Additionally, radical cyclization reactions provide a powerful tool for the formation of the hydrindane scaffold. nih.gov More recently, a three-step "[2+n]" annulation protocol has been developed for the synthesis of fused carbocyclic ring systems, offering a flexible and versatile method for constructing polycyclic structures containing the hydrindane motif. xmu.edu.cn

| Synthetic Strategy | Description | Application Example |

| Metallacycle-mediated annulative cross-coupling | Convergent formation of angularly substituted trans-hydrindanes from acyclic precursors. | Steroid synthesis |

| Phosphorane-mediated pinacol-like rearrangement | Rearrangement of a cis-diol to a trans-hydrindanone via a 1,2-hydride shift. | Synthesis of the dictyoxetane core |

| Intramolecular Diels-Alder reaction | Construction of fused ring systems to form the this compound core. | Testosterone and androsterone (B159326) synthesis |

| Radical cyclization | Formation of the hydrindane scaffold through radical-mediated ring closure. | Terpenoid synthesis |

| "[2+n]" Annulation | A stepwise protocol for the synthesis of fused carbocyclic ring systems. | General polycyclic synthesis |

Advanced Spectroscopic and Diffraction Methodologies in Trans Hydrindane Research

Application of Multi-dimensional NMR Spectroscopy for Stereochemical Assignment (e.g., NOESY, COSY for ring fusion and substituent orientation)

Two-dimensional NMR techniques are powerful for elucidating the complex proton and carbon environments within the trans-hydrindane framework. Correlation Spectroscopies (COSY and NOESY) are particularly crucial for defining the stereochemistry of the ring junction and the orientation of any substituents. nih.gov

Correlation SpectroscopY (COSY) is used to identify protons that are coupled to each other through chemical bonds (typically over two or three bonds). youtube.com In a this compound system, COSY spectra allow for the mapping of proton-proton connectivities along the carbon skeleton. For example, a bridgehead proton will show a correlation to the protons on its adjacent methylene (B1212753) carbons. By piecing together these correlations, the entire spin system of each ring can be traced, confirming the fundamental bicyclo[4.3.0]nonane structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.networdpress.com This is exceptionally useful for determining the stereochemistry of cyclic systems. wordpress.com In this compound, the rigid conformation holds protons in fixed spatial arrangements. The key to confirming the trans-fusion lies in observing specific NOE correlations (or the lack thereof) between the bridgehead protons and other protons in the structure. For instance, an NOE would be expected between an axial proton on one ring and other axial protons on the same face of the molecule. The absence of NOE correlations between key protons across the ring junction helps to confirm the trans arrangement. rsc.org

When substituents are present, NOESY is instrumental in determining their orientation (axial vs. equatorial). A substituent's protons will show NOE correlations to nearby protons on the ring system. For example, an axial methyl group would exhibit a strong NOE to the axial protons at the C2 and C4 positions (relative to C1), whereas an equatorial methyl group would show correlations to both axial and equatorial neighboring protons. rsc.org

The combined application of these techniques provides a comprehensive picture of the molecule's relative stereochemistry in solution.

Interactive Table: Key NMR Correlations for Stereochemical Assignment of a Substituted this compound

| Proton(s) Irradiated | Expected COSY Correlations (J-Coupled Protons) | Expected NOESY Correlations (Through-Space Proximity) | Stereochemical Implication |

| Bridgehead Proton (H-3a) | Protons on C-3, C-4, C-7a | Axial protons on the same face of the six-membered ring. | Confirms connectivity and local environment. |

| Bridgehead Proton (H-7a) | Protons on C-1, C-7, H-3a | Axial protons on the same face of the five-membered ring. | Confirms connectivity and local environment. |

| Axial Substituent (e.g., Me) | N/A | Nearby axial protons on the same ring. | Defines the substituent as axial. |

| Equatorial Substituent (e.g., Me) | N/A | Nearby axial and equatorial protons. | Defines the substituent as equatorial. |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides excellent data for the structure in solution, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise electron density map, from which the exact positions of all atoms can be determined.

For this compound and its derivatives, X-ray crystallography provides incontrovertible proof of:

Ring Fusion: It confirms the trans nature of the ring junction by precisely measuring the dihedral angles involving the bridgehead atoms.

Conformation: The analysis reveals the exact chair conformation of the six-membered ring and the envelope or twist conformation of the five-membered ring.

Substituent Orientation: The positions and orientations of all substituents are determined with high precision, confirming whether they are axial or equatorial. researchgate.net

Bond Lengths and Angles: It provides accurate measurements of all bond lengths and angles, which can reveal subtle steric strains or electronic effects within the molecule.

Crystallographic data serves as the ultimate benchmark for validating stereochemical assignments made by other methods like NMR spectroscopy. Several studies on the synthesis of natural products containing the this compound core have relied on X-ray crystallography to confirm the structure of key intermediates. rsc.orgrsc.org

Interactive Table: Representative Crystallographic Data for a this compound Derivative

| Parameter | Description | Typical Value/Range | Significance |

| C-C Bond Length | Single bond within the saturated rings | ~1.52 - 1.54 Å | Confirms the saturated aliphatic nature of the framework. |

| C-C-C Bond Angle | Angle within the six-membered ring | ~109° - 112° | Consistent with a cyclohexane (B81311) chair conformation. |

| Dihedral Angle (H-C3a-C7a-H) | Torsion angle defining the ring junction | ~180° | Definitive proof of the trans ring fusion. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Varies by derivative and crystal system | Defines the overall crystal lattice. |

Historical Development and Future Directions in Trans Hydrindane Chemistry

Evolution of Synthetic Strategies and Methodological Advancements

The synthesis of the trans-hydrindane skeleton has evolved significantly from classical methods to modern catalytic and stereoselective reactions. Early approaches often relied on foundational reactions to construct the bicyclic core, which were later refined and supplemented by more sophisticated techniques offering greater efficiency and control.

One of the cornerstones in the synthesis of hydrindane precursors is the Robinson annulation, which has been utilized as a starting point for constructing the initial bicyclic enone. rsc.orgresearchgate.net Another classical approach involves the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which provides enantiopure starting materials like the Hajos-Parrish diketone, a versatile building block for further elaboration into the hydrindane system. blogspot.com

The advent of transition metal catalysis brought about a paradigm shift. Palladium-catalyzed reactions, in particular, have proven to be powerful tools. For instance, palladium-catalyzed hydrogenolysis has been employed for the stereocontrolled formation of both cis and trans ring junctions. acs.org In some syntheses, palladium-on-carbon (Pd/C) hydrogenation has been used in the final steps to furnish the this compound core. blogspot.com However, these reactions can sometimes yield unexpected stereochemical outcomes, such as palladium-catalyzed isomerization prior to reduction, which underscores the complexity of controlling stereochemistry. blogspot.com

Radical cyclization emerged as another effective strategy for forging the this compound ring system, offering a powerful method for controlling the ring-junction stereochemistry. acs.org This approach has been successfully applied to the stereoselective synthesis of various fused bicyclic systems. nih.gov

More recently, organocatalysis has opened new doors for the asymmetric synthesis of highly substituted trans-hydrindanes. nih.gov Methods involving intramolecular or intermolecular Michael reactions followed by intramolecular aldol (B89426) reactions, mediated by organocatalysts, can afford trans-hydrindanes with excellent selectivity. nih.gov Multi-component coupling reactions catalyzed by a single chiral organocatalyst can proceed through successive domino reactions to build complex this compound structures in a single pot. researchgate.netnih.gov

Other notable advancements include the use of intramolecular Diels-Alder reactions of substrates like 2,7,9-decatrienoic acid derivatives, catalyzed by chiral Lewis acids, to construct the this compound skeleton with high diastereo- and enantioselectivity. nih.gov Furthermore, novel rearrangements, such as a phosphorane-mediated, pinacol-like rearrangement involving a formal 1,2-hydride shift, have been developed to establish the requisite trans ring junction from cis-diols. rsc.orgresearchgate.net A short and stereoselective route has also been developed using indium, tin, and ruthenium-based reagents starting from a tetrabromo norbornyl derivative. nih.govfigshare.com

| Synthetic Strategy | Key Reagents/Catalysts | Description | Outcome/Significance |

| Robinson Annelation | Base (e.g., NaOH, KOH) | A classical method to form a six-membered ring onto an existing ketone, creating a bicyclic enone precursor. | Foundational method for creating the basic bicyclic framework. rsc.orgresearchgate.net |

| Palladium-Catalyzed Hydrogenation | Pd/C, H₂ | Reduction of double bonds within the bicyclic system to yield the saturated hydrindane core. | Can provide direct access to the trans-fused product, though stereochemical outcomes can be sensitive to the substrate and conditions. blogspot.comacs.org |

| Radical Cyclization | Radical initiators (e.g., AIBN), Tin hydrides | Formation of the bicyclic system through intramolecular cyclization of a radical intermediate. | Offers good control over the ring-junction stereochemistry. acs.orgnih.gov |

| Organocatalytic Domino Reactions | Chiral amines (e.g., diphenylprolinol silyl (B83357) ether) | One-pot, multi-component reactions involving sequential Michael and aldol additions. | Efficient construction of highly substituted, optically pure trans-hydrindanes. researchgate.netnih.gov |

| Intramolecular Diels-Alder Reaction | Chiral Lewis acids (Ti, B, Cu) | Cycloaddition of a tethered diene and dienophile to form the bicyclic core. | High diastereo- and enantioselectivity in forming the this compound skeleton. nih.gov |

| Phosphorane-Mediated Rearrangement | Ph₃PCl₂ | Pinacol-like rearrangement of a cis-diol via a 1,2-hydride shift. | A unique method to convert a cis-fused precursor to the this compound system. rsc.orgresearchgate.net |

Challenges and Opportunities in Stereocontrol of Fused Bicyclic Systems

The precise control of stereochemistry at the ring junction represents a central challenge in the synthesis of hydrindanes and other fused bicyclic systems. The relative thermodynamic stability of the cis and trans isomers is a crucial factor. While cis-hydrindanones are often considered more stable than their trans counterparts, this is not a universal rule; the stability can be influenced by the presence, position, and orientation of substituents. nih.gov In some cases, trans-hydrindanones have been shown to be the more stable isomer, both through experimental isomerization and computational calculations. nih.gov

A significant challenge arises from the potential for unexpected stereochemical outcomes in seemingly straightforward reactions. For example, the hydrogenation of an olefinic precursor intended to form a specific diastereomer can lead to epimerization at an adjacent stereocenter through catalyst-mediated isomerization, resulting in an unanticipated product. blogspot.com This highlights the critical importance of meticulous product analysis and understanding the reaction mechanism.

Despite these challenges, the pursuit of stereocontrol has created numerous opportunities for methodological innovation. The development of stereoselective reactions provides chemists with powerful tools to overcome these hurdles.

Catalytic Asymmetric Synthesis : The use of chiral Lewis acids and organocatalysts in reactions like the Diels-Alder, Michael addition, and aldol condensation offers a prime opportunity to synthesize trans-hydrindanes with high diastereo- and enantioselectivity, minimizing the need for chiral resolutions or complex manipulations. nih.gov

Substrate-Controlled Diastereoselectivity : The inherent stereochemistry of a substrate can be leveraged to direct the outcome of subsequent reactions. For instance, radical-mediated cycloisomerization of specifically configured enyne precursors has been shown to be a convenient and stereoselective pathway to fused bicyclic systems. nih.govfigshare.comacs.org

Stereochemical Diversification : A significant opportunity lies in the development of synthetic routes that can access multiple stereoisomers from a common intermediate. By carefully selecting reaction conditions, such as the choice of hydrogenation catalyst, it is possible to steer the reaction towards different diastereomers of the this compound product. acs.orgfigshare.com This approach offers flexibility and efficiency in synthesizing a range of related natural products.

Mechanistic Understanding : The challenge of unpredictable outcomes provides an opportunity to gain deeper mechanistic insights. Studying reactions that give unexpected stereoisomers can lead to a better understanding of transition states and reaction pathways, ultimately enabling more rational and predictable synthetic design. blogspot.com

| Challenge | Description | Opportunity/Synthetic Strategy |

| Relative Isomer Stability | The thermodynamic stability of cis vs. trans isomers is subtle and substituent-dependent, making the desired isomer sometimes the less stable one. nih.gov | Develop kinetically controlled reactions that form the desired product faster than it can isomerize to the more stable form. |

| Unexpected Epimerization | Seemingly simple reactions like hydrogenation can cause isomerization at adjacent stereocenters, leading to the wrong stereochemical outcome. blogspot.com | Meticulous catalyst selection and reaction condition optimization; use of directing groups to shield specific faces of the molecule. |

| Control over Multiple Stereocenters | Synthesizing highly substituted hydrindanes requires precise control over several stereocenters simultaneously. nih.gov | Employing organocatalytic domino or cascade reactions that set multiple stereocenters in a single, highly selective transformation. researchgate.netnih.gov |

| Achieving High Enantiopurity | Obtaining enantiomerically pure products often requires chiral starting materials or resolution. | Asymmetric catalysis using chiral Lewis acids or organocatalysts to induce high enantioselectivity. nih.gov |

Emerging Research Avenues and Untapped Potential in this compound Synthesis

The chemistry of this compound continues to advance, with several emerging research areas poised to shape its future. These avenues focus on increasing synthetic efficiency, accessing novel molecular architectures, and expanding the applications of this important structural motif.

A major thrust in current research is the development of unified synthetic strategies. Rather than devising a unique route for each target molecule, chemists are creating flexible and convergent approaches that allow for the synthesis of multiple natural products from a common precursor. acs.org This is particularly relevant for families of sesterterpenoids and steroids that share the this compound core. blogspot.comacs.org Such strategies often hinge on late-stage diversification, where a key intermediate is channeled into different reaction pathways to produce a variety of final products.

The design of increasingly complex and efficient one-pot reactions is another significant frontier. Building on the success of organocatalytic domino reactions, future work will likely involve the integration of multiple catalytic cycles—potentially combining organocatalysis, metal catalysis, and biocatalysis—to construct highly functionalized trans-hydrindanes with even greater step economy. researchgate.netnih.gov These methods are essential for creating libraries of complex molecules for biological screening and drug discovery.

There is also untapped potential in exploring novel reaction types for the construction of fused bicyclic systems. For example, gold-catalyzed asymmetric cycloaddition reactions have recently been shown to be effective for creating other types of fused heterocycles with excellent stereocontrol. researchgate.netrsc.org Adapting such powerful methodologies to the all-carbon this compound system could provide new, highly efficient synthetic routes.

Furthermore, the this compound scaffold serves as a valuable building block for total synthesis. nih.gov Its rigid, well-defined three-dimensional structure makes it an ideal starting point for constructing more complex and biologically active molecules. researchgate.net Emerging research will likely focus on synthesizing novel this compound derivatives with functionalities that allow for their incorporation into a wider range of targets, including alkaloids and marine natural products like dictyoxetane. researchgate.net The development of new synthetic methods will enable the synthesis of previously inaccessible hydrocarbon molecules, pushing the boundaries of chemical synthesis. anu.edu.au

| Emerging Avenue | Description | Potential Impact |

| Unified Synthetic Strategies | Designing a single, flexible synthetic route to access a variety of related natural products from a common intermediate. acs.org | Increased efficiency in natural product synthesis; rapid access to analogues for structure-activity relationship studies. |

| Advanced Cascade/Domino Reactions | Developing one-pot reactions that combine multiple catalytic systems to rapidly build molecular complexity. nih.gov | Significant reduction in step count, waste, and resources required for complex molecule synthesis. |

| Novel Catalytic Systems | Exploring and adapting new catalytic methods (e.g., gold catalysis, photoredox catalysis) for hydrindane synthesis. researchgate.netrsc.org | Discovery of new reaction pathways with unique selectivity and reactivity, overcoming limitations of existing methods. |

| Synthesis of Novel Building Blocks | Creating new, highly functionalized this compound derivatives for use in the total synthesis of other complex molecules. researchgate.netresearchgate.net | Enabling the synthesis of previously inaccessible or difficult-to-synthesize natural products and pharmaceuticals. |

| Computational and Predictive Chemistry | Using computational tools to predict the stereochemical outcomes of reactions and design more effective catalysts and synthetic routes. nih.gov | Accelerating the discovery and optimization of synthetic strategies by reducing trial-and-error experimentation. |

Q & A

Q. What are the established synthetic routes for trans-Hydrindane, and what key challenges arise during its preparation?

Methodological Answer:

- The synthesis of trans-Hydrindane often involves multi-step reactions, such as the cyclization of CD-Enone intermediates followed by sulfone-mediated ring closure and hydrogenation . For example, CD-Enone (1) is treated with methyl vinyl ketone under basic conditions, followed by sulfonation and catalytic hydrogenation to yield trans-Hydrindane. Key challenges include controlling stereoselectivity and minimizing side reactions during cyclization. Researchers should optimize reaction parameters (temperature, solvent, catalysts) and employ techniques like thin-layer chromatography (TLC) to monitor intermediate purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and connectivity. For instance, characteristic coupling constants in ¹H NMR can distinguish trans-Hydrindane from its cis isomer. High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for definitive confirmation, especially when discrepancies arise in spectral data. Cross-referencing with literature values (e.g., δ 1.2–1.8 ppm for bridgehead protons) is essential .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used. For high-purity requirements, recrystallization in non-polar solvents (e.g., pentane) or preparative HPLC may be necessary. Researchers should validate purity via gas chromatography (GC) or HPLC coupled with mass spectrometry .

Advanced Research Questions

Q. How do stereoelectronic effects influence the stereoselectivity of this compound synthesis?

Methodological Answer:

- Computational studies (e.g., density functional theory, DFT) can model transition states to predict stereochemical outcomes. For example, ab initio molecular dynamics simulations may reveal how torsional strain in bicyclic intermediates directs hydrogenation pathways. Experimental validation via deuterium labeling or kinetic isotope effects (KIEs) can further elucidate mechanisms .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

Methodological Answer:

- Systematic analysis of reaction conditions (e.g., solvent polarity, catalyst loading) and rigorous error quantification (e.g., standard deviations across triplicate trials) are critical. Researchers should document raw data (e.g., NMR spectra, chromatograms) in appendices and apply statistical tools (ANOVA, t-tests) to assess reproducibility. Cross-laboratory collaborations can validate findings .

Q. How can this compound serve as a template for synthesizing bioactive natural products?

Methodological Answer:

- Its rigid bicyclic structure makes it a scaffold for terpenoid and steroid analogs. Researchers can functionalize bridgehead positions via regioselective oxidation (e.g., Sharpless epoxidation) or cross-coupling reactions (e.g., Suzuki-Miyaura). Biological activity assays (e.g., enzyme inhibition, cytotoxicity) should follow OECD guidelines for preclinical studies .

Q. What role do solvent effects play in the kinetic vs. thermodynamic control of this compound formation?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates, favoring kinetic products, while non-polar solvents (e.g., toluene) promote thermodynamic control. Researchers can use variable-temperature NMR and Eyring plots to quantify activation parameters. Solvent screening via high-throughput experimentation (HTE) robots accelerates optimization .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported X-ray crystallographic data for this compound derivatives?

Methodological Answer:

- Re-refine raw crystallographic data (e.g., .cif files) using software like Olex2 or SHELXL. Compare thermal displacement parameters and hydrogen-bonding networks across studies. If inconsistencies persist, consult the Cambridge Structural Database (CSD) for statistical outliers and submit corrected data to repositories .

Q. What frameworks ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish detailed experimental protocols (e.g., via *Protocols.io *), share raw spectral data in public repositories (e.g., Zenodo), and use standardized metadata templates. Inter-laboratory round-robin tests can identify protocol-specific variables .

Theoretical & Computational Extensions

Q. Can machine learning (ML) models predict novel synthetic pathways for this compound analogs?

Methodological Answer:

- Train ML algorithms (e.g., graph neural networks) on reaction databases (Reaxys, CAS) to prioritize plausible retrosynthetic routes. Validate predictions via microfluidic flow reactors for rapid experimentation. Open-source tools like RDKit enable cheminformatic analysis of stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.